

Application Notes and Protocols for RM-018 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

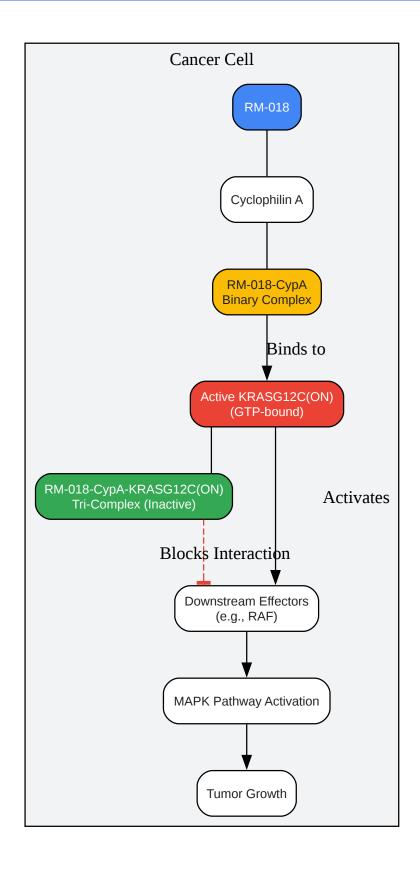
Introduction

RM-018 is a potent and selective inhibitor of KRASG12C, a common oncogenic driver mutation. It operates through a novel mechanism, forming a tri-complex with cyclophilin A (CypA) to bind to the active, GTP-bound state of KRASG12C, referred to as RAS(ON).[1][2] This mode of action allows RM-018 to effectively inhibit downstream signaling pathways, such as the MAPK pathway, and to overcome resistance mechanisms that affect inhibitors targeting the inactive, GDP-bound state of KRASG12C.[1][3] Notably, RM-018 has demonstrated the ability to inhibit KRASG12C variants with mutations in the switch-II pocket, such as Y96D, which confer resistance to other KRASG12C inhibitors. This document provides detailed application notes and protocols for the use of RM-018 in mouse xenograft models based on available preclinical data.

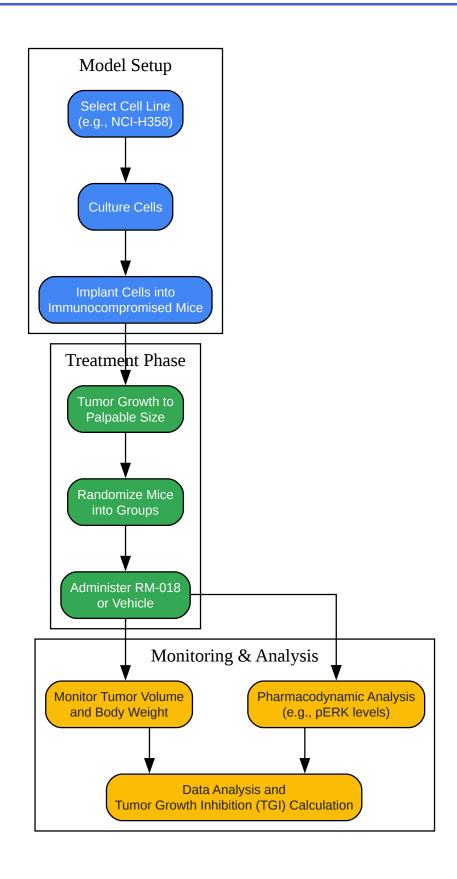
Mechanism of Action

RM-018's unique mechanism involves the intracellular chaperone protein, cyclophilin A. By forming a binary complex with CypA, **RM-018** then engages with and inhibits the active KRASG12C(ON) state. This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby blocking signal transduction and inhibiting cancer cell proliferation.









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